4-(Bromoacetyl)pyridine hydrobromide
Overview
Description
Synthesis Analysis
The synthesis of brominated pyridine derivatives is a topic of interest in several papers. For instance, a method for synthesizing 2-bromo-4-iodopyridine, which is a key building block for 2,4-disubstituted pyridines, is described using a 'halogen dance' reaction starting from 2-bromopyridine . Another paper reports the regioselective bromination of thieno[2,3-b]pyridine, yielding 4-bromothieno[2,3-b]pyridine with high selectivity and yield, demonstrating its potential as a building block in drug discovery . Additionally, the synthesis of novel pyridine-based derivatives through Suzuki cross-coupling reactions is discussed, highlighting the versatility of brominated pyridine compounds in forming various substituted pyridines .
Molecular Structure Analysis
The molecular structure of brominated pyridine derivatives is crucial for their reactivity and application. X-ray diffraction is often used to determine the detailed structures of these compounds, as seen in the synthesis of cyclopalladated 2-(4-bromophenyl)pyridine complexes . Density functional theory (DFT) studies provide insights into the electronic structure and reactivity of these molecules, as demonstrated in the quantum mechanical investigations of pyridine derivatives . Additionally, the synthesis of 6-bromo-imidazo[4,5-b]pyridine derivatives includes structural elucidation using NMR spectroscopy and monocrystalline X-ray crystallography, complemented by Hirshfeld surface analysis and DFT calculations .
Chemical Reactions Analysis
Brominated pyridine derivatives participate in a variety of chemical reactions, which are essential for the synthesis of complex molecules. The papers describe several reactions, including Suzuki cross-coupling , in situ activation strategies for the synthesis of pyridines , and condensation reactions leading to the formation of imidazo[4,5-b]pyridine derivatives . These reactions are facilitated by the presence of the bromine atom, which acts as a good leaving group or activation site for further functionalization.
Physical and Chemical Properties Analysis
The physical and chemical properties of brominated pyridine derivatives are influenced by the presence of the bromine atom and the overall molecular structure. The papers do not provide explicit details on the physical properties of 4-(Bromoacetyl)pyridine hydrobromide, but they do discuss properties such as luminescence in the case of cyclometalated complexes and biological activities, including anti-thrombolytic and biofilm inhibition activities, for certain pyridine derivatives . These properties are important for the application of these compounds in various fields, including materials science and pharmaceuticals.
Scientific Research Applications
Synthesis of Heterocyclic Compounds
4-(Bromoacetyl)pyridine hydrobromide is used in the synthesis of various heterocyclic compounds. For example, it's involved in the synthesis of 2-pyridylimidazo pyridine in water, a process characterized by high yields, mild reaction conditions, and environmental friendliness (Li Hong-ying, 2012). Similarly, it's utilized in synthesizing thiazolyl pyridines, which have potent antimicrobial properties. This synthesis demonstrates the chemical's versatility in creating biologically active compounds (F. M. Abdelrazek et al., 2019).
Development of Polyelectrolytes
The compound is instrumental in synthesizing hyperbranched polyelectrolytes, as seen in the reaction of 3,5-bis(bromomethyl)pyridine hydrobromide to yield new hyperbranched polyelectrolytes. These developments are significant in the field of material science for their unique chemical and physical properties (Sophie Monmoton et al., 2008).
Antimicrobial and Environmental Applications
This chemical is also key in modifying poly(4-vinyl pyridine) particles for antimicrobial and environmental applications. The modified particles demonstrate significant bactericidal characteristics, highlighting the compound's potential in developing new antimicrobial materials (N. Sahiner & Alper O. Yasar, 2013).
Synthesis of Dyes and Coloring Agents
4-(Bromoacetyl)pyridine hydrobromide is involved in the synthesis of dyes, such as the creation of new biscyanine dyes. These dyes have specific electronic spectra and are used in various applications, including in the textile and printing industries (O. V. Skrypska et al., 2020).
Pharmaceutical Intermediates
This compound is used in synthesizing intermediates for pharmaceuticals, exemplified by its role in producing key intermediates for drugs like rupatadine (Jianyu Guo et al., 2015).
Chemical Catalysis
It acts as a catalyst in various chemical reactions, such as aziridination of olefins using Chloramine-T, demonstrating its role in facilitating and improving the efficiency of chemical reactions (S. I. Ali et al., 1999).
Safety And Hazards
This chemical is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It has acute oral toxicity, acute dermal toxicity, and acute inhalation toxicity. It can cause skin corrosion/irritation and serious eye damage/eye irritation. It has specific target organ toxicity (single exposure) with the target organs being the respiratory system .
properties
IUPAC Name |
2-bromo-1-pyridin-4-ylethanone;hydrobromide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6BrNO.BrH/c8-5-7(10)6-1-3-9-4-2-6;/h1-4H,5H2;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RGALBQILADNMKA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=CC=C1C(=O)CBr.Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7Br2NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90379914 | |
Record name | 4-(Bromoacetyl)pyridine hydrobromide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90379914 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
280.94 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-(Bromoacetyl)pyridine hydrobromide | |
CAS RN |
5349-17-7 | |
Record name | 5349-17-7 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=1186 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 4-(Bromoacetyl)pyridine hydrobromide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90379914 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-(Bromoacetyl)pyridine hydrobromide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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